molecular formula C19H19N3O3 B11305220 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11305220
M. Wt: 337.4 g/mol
InChI Key: GFSDQXSUWACZNJ-UHFFFAOYSA-N
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Description

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines furan, oxazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the phenoxy and oxazole groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in achieving consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and oxazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H19N3O3/c1-4-21-18-16(10-20)22-19(25-18)17-8-7-15(24-17)11-23-14-6-5-12(2)13(3)9-14/h5-9,21H,4,11H2,1-3H3

InChI Key

GFSDQXSUWACZNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC(=C(C=C3)C)C)C#N

Origin of Product

United States

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